molecular formula C11H19N3 B15293219 (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine

(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine

Cat. No.: B15293219
M. Wt: 193.29 g/mol
InChI Key: NUEVPWUWPFSJHN-UHFFFAOYSA-N
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Description

(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine typically involves the reaction of cyclohexane-1,3-dione with hydrazine hydrate to form the indazole core. The isopropyl group is introduced via alkylation reactions, and the methanamine group is added through reductive amination. The reaction conditions often involve the use of organic solvents such as chloroform and acetonitrile, with bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-2H-indazol-3-amine
  • 1,5,6,7-tetrahydro-4H-indazol-4-one
  • 2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-6-amine

Uniqueness

(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and methanamine moiety enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

(2-propan-2-yl-4,5,6,7-tetrahydroindazol-3-yl)methanamine

InChI

InChI=1S/C11H19N3/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13-14/h8H,3-7,12H2,1-2H3

InChI Key

NUEVPWUWPFSJHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCCCC2=N1)CN

Origin of Product

United States

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